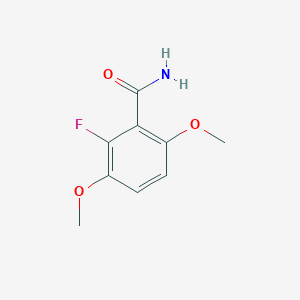
N,N-DI(Ethyl-2,2,2-D3)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DI(Ethyl-2,2,2-D3)aniline is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics compared to its non-deuterated counterparts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline typically involves the alkylation of aniline with deuterated ethyl halides. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N,N-DI(Ethyl-2,2,2-D3)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-DI(Ethyl-2,2,2-D3)aniline has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biology: The compound is used in metabolic studies to trace the pathways and interactions of aniline derivatives in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of aniline-based drugs.
Industry: This compound is used in the production of specialty chemicals and as a reference standard in quality control processes
作用機序
The mechanism of action of N,N-DI(Ethyl-2,2,2-D3)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for various enzymes, affecting metabolic pathways. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms and enzyme kinetics .
類似化合物との比較
Similar Compounds
N,N-Diethyl aniline: The non-deuterated counterpart of N,N-DI(Ethyl-2,2,2-D3)aniline.
N,N-Dimethyl aniline: Another similar compound with methyl groups instead of ethyl groups.
N,N-DI(Propyl-2,2,2-D3)aniline: A deuterated analog with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and stability are crucial .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
155.27 g/mol |
IUPAC名 |
N,N-bis(2,2,2-trideuterioethyl)aniline |
InChI |
InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i1D3,2D3 |
InChIキー |
GGSUCNLOZRCGPQ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C1=CC=CC=C1 |
正規SMILES |
CCN(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)






![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)

![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)
